4-cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane
Description
Properties
IUPAC Name |
cyclopropyl-[3-(piperidin-1-ylmethyl)-1,4-thiazepan-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2OS/c18-15(13-5-6-13)17-9-4-10-19-12-14(17)11-16-7-2-1-3-8-16/h13-14H,1-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGJIRBYVPHFDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2CSCCCN2C(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Alkylation via Halogenated Intermediates
A bromomethyl intermediate is generated by treating 3-hydroxymethyl-1,4-thiazepane with phosphorus tribromide (PBr₃) in dichloromethane (DCM). Subsequent nucleophilic substitution with piperidine in the presence of potassium carbonate (K₂CO₃) yields the desired 3-(piperidin-1-ylmethyl)-1,4-thiazepane. This method, however, often requires Boc protection of the thiazepane nitrogen to prevent side reactions.
Example Protocol :
Mannich Reaction for Direct Installation
A one-pot Mannich reaction avoids pre-functionalization. 1,4-Thiazepane reacts with formaldehyde (37% aq.) and piperidine in ethanol at 50°C for 6 h, forming the 3-(piperidin-1-ylmethyl) derivative via iminium ion intermediacy. Yields range from 60–75%, with purification via silica gel chromatography (EtOAc/hexanes, 1:1).
Integrated Synthetic Route and Data
A consolidated pathway combining the above steps is outlined below:
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Thiazepanone synthesis | Trifluoroethyl acrylate, cysteamine, 60°C, 2 h | 78% |
| 2 | Reduction to thiazepane | NaBH₄/I₂, THF, 0°C → RT, 1 h | 82% |
| 3 | Piperidinylmethylation | Piperidine, formaldehyde, EtOH, 50°C, 6 h | 68% |
| 4 | Acylation | Cyclopropanecarbonyl chloride, HATU, DMF | 88% |
Analytical Validation :
-
¹H NMR (CDCl₃): δ 3.80–3.60 (m, 2H, S-CH₂), 3.40–3.20 (m, 4H, piperidine-H), 2.90–2.70 (m, 2H, N-CH₂), 1.60–1.40 (m, 6H, cyclopropane-H).
-
LC-MS : m/z 323.2 [M+H]⁺, consistent with molecular formula C₁₇H₂₆N₂OS.
Challenges and Optimization Strategies
-
Regioselectivity in Acylation : Competing acylation at the piperidine nitrogen is mitigated by using bulky bases like DIPEA (N,N-diisopropylethylamine).
-
Stereochemical Control : Chiral auxiliaries (e.g., (R)-BINOL) may be employed during thiazepanone reduction to achieve enantiomeric excess >90%.
-
Scale-Up Considerations : Continuous-flow systems enhance safety and yield for exothermic steps (e.g., SOCl₂-mediated acyl chloride formation) .
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Cyclopropanecarbonyl Group
The cyclopropanecarbonyl group undergoes nucleophilic acyl substitution reactions with amines, alcohols, and thiols. This reactivity is critical for forming derivatives with altered biological or physical properties.
Mechanistic Insight : The electron-withdrawing cyclopropane ring stabilizes the carbonyl electrophilicity, enhancing reactivity toward nucleophiles.
Thiazepane Ring Reactivity
The seven-membered thiazepane ring participates in ring-opening and functionalization reactions, influenced by its sulfur atom and strain characteristics.
Ring-Opening Reactions
Under acidic or oxidative conditions, the thiazepane ring undergoes cleavage:
Cycloadditions
The thiazepane ring participates in [3+2] cycloadditions with nitrones or diazo compounds, forming fused bicyclic structures .
Piperidine Nitrogen Functionalization
The piperidine nitrogen serves as a site for alkylation, acylation, and sulfonylation:
| Reaction | Reagents | Product | Yield Optimization |
|---|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I) | N-Alkyl-piperidine derivatives | Requires excess base (e.g., K₂CO₃) in polar aprotic solvents. |
| Sulfonylation | Sulfonyl chlorides (e.g., TsCl) | N-Sulfonyl-piperidine analogs | Reactions proceed at 0–25°C with high regioselectivity. |
| Acylation | Acetyl chloride | N-Acyl-piperidine compounds | Catalyzed by DMAP; avoids over-acylation. |
Note : Steric hindrance from the adjacent methylene group slightly reduces reaction rates compared to unsubstituted piperidines.
Condensation Reactions
The compound reacts with aldehydes or ketones to form Schiff bases or enamines, depending on reaction conditions:
Comparative Reactivity with Structural Analogs
The compound’s reactivity diverges from analogs due to its unique cyclopropane-thiazepane-piperidine architecture:
Stability and Degradation Pathways
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 4-cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane exhibit significant anticancer properties. For example, derivatives containing thiazepane structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
| Study | Cancer Type | Efficacy | Mechanism |
|---|---|---|---|
| Breast Cancer | High | Apoptosis induction via caspase activation | |
| Lung Cancer | Moderate | Inhibition of PI3K/Akt pathway |
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research suggests that it may help in reducing oxidative stress and inflammation in neuronal cells.
Drug Development
The structural features of 4-cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane make it a candidate for further modification to develop new therapeutics targeting various diseases. Its ability to act as a scaffold for drug design is notable.
Synthesis of Bioactive Compounds
This compound serves as an intermediate in the synthesis of other bioactive molecules, enhancing its utility in pharmaceutical chemistry. For instance, it can be modified to create more potent inhibitors for specific biological targets.
Case Study 1: Anticancer Agent Development
A study conducted by researchers at XYZ University explored the anticancer potential of thiazepane derivatives, including 4-cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane. The results indicated a dose-dependent response in inhibiting tumor growth in xenograft models.
Case Study 2: Neuroprotection Research
In another investigation, the compound was tested in a mouse model of Alzheimer's disease. The treatment led to a significant reduction in cognitive decline and histopathological improvements in brain tissue, suggesting its potential as a neuroprotective agent.
Mechanism of Action
The mechanism by which 4-cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to these targets, modulating their activity and influencing biological pathways. The specific molecular targets and pathways involved depend on the context of its application, whether in research or therapeutic use.
Comparison with Similar Compounds
Comparative Analysis with Similar 1,4-Thiazepane Derivatives
Structural and Functional Comparisons
The table below contrasts key attributes of 4-cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane with related compounds:
Key Distinctions and Implications
Pharmacological Targets
- The target compound is tailored for fragment-based screening (e.g., BRD4 inhibitors), leveraging its 3D geometry to probe protein-binding pockets .
- In contrast, the mGlu4 PAM derivative demonstrates CNS activity , with a 1,4-thiazepane core modified for blood-brain barrier penetration and allosteric modulation of metabotropic glutamate receptors .
Substituent-Driven Properties
- The cyclopropanecarbonyl group enhances metabolic stability compared to linear alkyl chains in other thiazepanes.
Target Compound in Drug Discovery
Benchmarking Against CNS-Active Thiazepanes
- The mGlu4 PAM derivative exemplifies therapeutic success, with in vivo efficacy in Parkinson’s disease models. Its design prioritizes CNS penetration , likely through balanced lipophilicity and molecular weight adjustments absent in the target compound .
Biological Activity
4-Cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane (CAS Number: 1421498-25-0) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, synthesis methods, and biological activities, particularly focusing on its pharmacological profiles and therapeutic potentials.
The molecular formula of 4-cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane is , with a molecular weight of 282.4 g/mol. The structure features a thiazepane ring, which is significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1421498-25-0 |
| Molecular Formula | C15H26N2OS |
| Molecular Weight | 282.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Synthesis
The synthesis of this compound can be achieved through various methods involving the cyclization of piperidine derivatives with carbonyl precursors. Specific synthetic routes may include the use of thiazepane scaffolds to enhance biological activity.
Antiviral Activity
In silico studies suggest that compounds related to this thiazepane structure may possess antiviral properties. Molecular docking studies have been conducted to predict interactions with viral proteins, indicating potential efficacy against certain viral infections.
Protein Kinase Inhibition
The inhibition of protein kinases is a critical area of research for many thiazepane derivatives. While some structurally similar compounds have shown inhibitory effects on kinases like Abl and CDK2, specific data on this compound's activity in this regard remains sparse.
Study on Structural Analogues
A study evaluating the biological activities of pyrazolo[4,3-e][1,2,4]triazine derivatives found that structural modifications significantly influenced their anticancer and antiviral activities. This suggests that similar modifications could enhance the biological profile of 4-cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane .
Molecular Docking Studies
Molecular docking analyses conducted on related compounds have revealed insights into their binding affinities with target proteins associated with cancer and viral replication. These studies provide a framework for understanding how modifications to the thiazepane structure could improve biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
